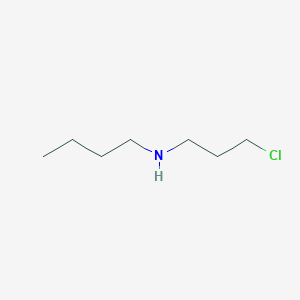![molecular formula C21H24ClNO3 B12292123 2-[(11E)-11-[3-[bis(trideuteriomethyl)amino]propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride](/img/structure/B12292123.png)
2-[(11E)-11-[3-[bis(trideuteriomethyl)amino]propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(11E)-11-[3-[bis(trideuteriomethyl)amino]propylidene]-6H-benzocbenzoxepin-2-yl]acetic acid;hydrochloride is a complex organic compound with the molecular formula C21H18ClD6NO3. . It is a deuterated form of Olopatadine, which is commonly used as an antihistamine for the treatment of allergic conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(11E)-11-[3-[bis(trideuteriomethyl)amino]propylidene]-6H-benzocbenzoxepin-2-yl]acetic acid;hydrochloride involves multiple steps. The key steps include the formation of the benzocThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors, automated systems, and stringent quality control measures to produce the compound on a commercial scale .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(11E)-11-[3-[bis(trideuteriomethyl)amino]propylidene]-6H-benzocbenzoxepin-2-yl]acetic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4, H2/Ni
Substitution: Nucleophiles such as RLi, RMgX, RCuLi
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
2-[(11E)-11-[3-[bis(trideuteriomethyl)amino]propylidene]-6H-benzocbenzoxepin-2-yl]acetic acid;hydrochloride has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of deuterated compounds.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Studied for its antihistamine properties and potential therapeutic applications in treating allergic conditions.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Comparaison Avec Des Composés Similaires
Similar Compounds
Olopatadine: The non-deuterated form of the compound, used as an antihistamine.
Ketotifen: Another antihistamine with a similar mechanism of action.
Azelastine: A different antihistamine used for similar therapeutic purposes.
Uniqueness
The uniqueness of 2-[(11E)-11-[3-[bis(trideuteriomethyl)amino]propylidene]-6H-benzocbenzoxepin-2-yl]acetic acid;hydrochloride lies in its deuterated structure, which can provide enhanced stability and reduced metabolic degradation compared to its non-deuterated counterpart .
Propriétés
Formule moléculaire |
C21H24ClNO3 |
|---|---|
Poids moléculaire |
379.9 g/mol |
Nom IUPAC |
2-[(11E)-11-[3-[bis(trideuteriomethyl)amino]propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride |
InChI |
InChI=1S/C21H23NO3.ClH/c1-22(2)11-5-8-18-17-7-4-3-6-16(17)14-25-20-10-9-15(12-19(18)20)13-21(23)24;/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H,23,24);1H/b18-8+;/i1D3,2D3; |
Clé InChI |
HVRLZEKDTUEKQH-XSMCKFOXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N(CC/C=C/1\C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O)C([2H])([2H])[2H].Cl |
SMILES canonique |
CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![17'-[2-(hydroxymethyl)-1,3-dioxolan-2-yl]-10',13'-dimethylspiro[1,3-dioxolane-2,3'-2,4,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-11',17'-diol](/img/no-structure.png)
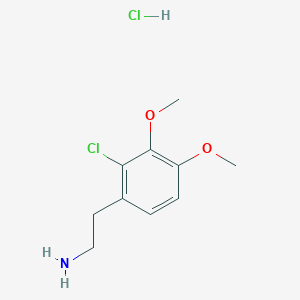

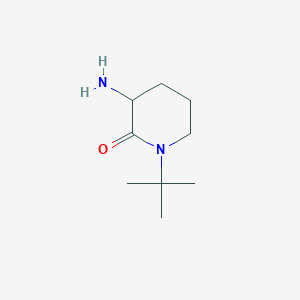
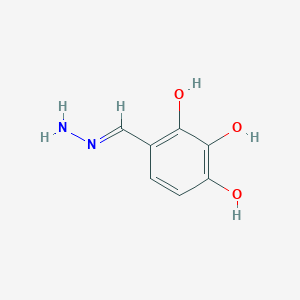
![N-(9,9-Dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-1-amine](/img/structure/B12292081.png)
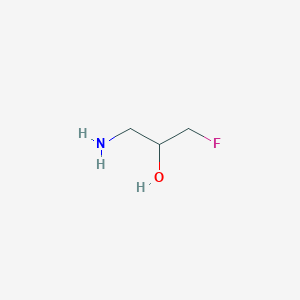
![10,13-dimethylspiro[7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17,2'-oxirane]-3-one](/img/structure/B12292085.png)
![[4-Hydroxy-2,5-bis(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] (3,4,5-trihydroxy-1-oxopentan-2-yl) hydrogen phosphate](/img/structure/B12292093.png)
![tert-butyl N-(3-hydroxypropyl)-N-[2-[(4-methylphenyl)sulfonylamino]propyl]carbamate](/img/structure/B12292105.png)
